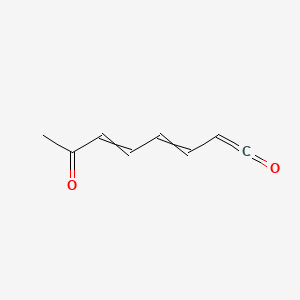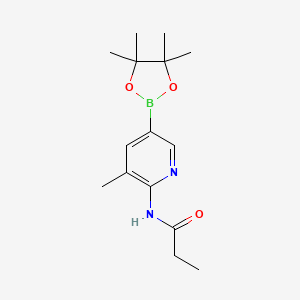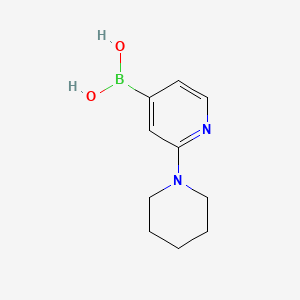
2-Piperidinopyridine-4-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinopyridine-4-boronic acid is a chemical compound with the molecular formula C10H15BN2O2 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of boronic acids often involves Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The synthesis of pyridinylboronic acids and esters can be achieved through various methods such as halogen-metal exchange (HMe) and borylation .Molecular Structure Analysis
The molecular structure of 2-Piperidinopyridine-4-boronic acid consists of a piperidine ring attached to a pyridine ring with a boronic acid group at the 4-position .Chemical Reactions Analysis
Boronic acids, including 2-Piperidinopyridine-4-boronic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Boronic Acid in Drug Discovery
Boronic acids have seen a steady increase in incorporation into medicinal chemistry endeavors due to their potentially desirable properties, which include enhancing the potency of drugs or improving their pharmacokinetics profile. The FDA and Health Canada have approved several boronic acid drugs, and many are in clinical trials, demonstrating the critical role of boronic acids in drug development (Plescia & Moitessier, 2020).
Boronic Acids in Material Science
Boronic acids and their derivatives are pivotal in the development of novel materials, such as BODIPY (boron-dipyrrin) based functional materials for medical diagnostics and treatment. These compounds have been used for the functionalization of drug micro- and nanocarriers to enhance therapeutic effects, particularly in cancer treatment. They offer high fluorescent intensity and low toxicity, making them suitable for bioimaging and labeling of biomolecules (Marfin et al., 2017).
Boronic Acids in Environmental Technology
In seawater desalination applications, boron removal is a significant challenge due to its presence in seawater as boric acid. Research has focused on the removal of boron using reverse osmosis (RO) and nanofiltration (NF) membranes, with the goal of optimizing processes to enhance boron removal efficiency. These studies highlight the intricate relationship between the speciation of boric acid and several operating parameters, underscoring the potential for process optimization in seawater desalination (Tu et al., 2010).
Safety And Hazards
The safety data sheet for a similar compound, Pyridine-4-boronic acid hydrochloride, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .
Zukünftige Richtungen
The use of boronic acids, including 2-Piperidinopyridine-4-boronic acid, in research and applications is expanding. They are increasingly utilized in diverse areas such as sensing, chemical biology, supramolecular chemistry, and biomedical applications . Future research may focus on improving the properties and functionalities of these compounds for various applications.
Eigenschaften
IUPAC Name |
(2-piperidin-1-ylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c14-11(15)9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8,14-15H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVKONCBLCEKRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)N2CCCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681909 |
Source


|
| Record name | [2-(Piperidin-1-yl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidinopyridine-4-boronic acid | |
CAS RN |
1256358-82-3 |
Source


|
| Record name | [2-(Piperidin-1-yl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


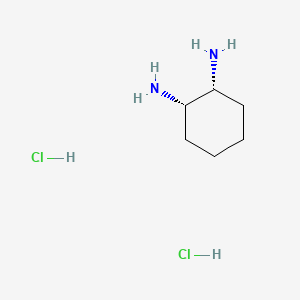

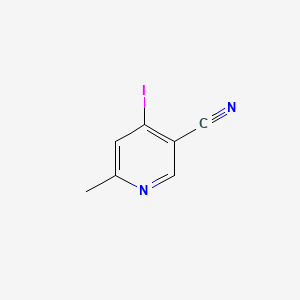
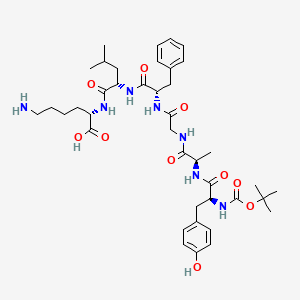
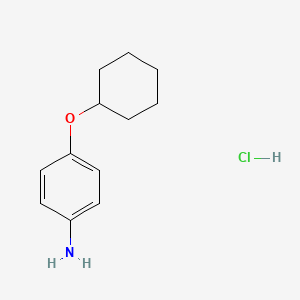

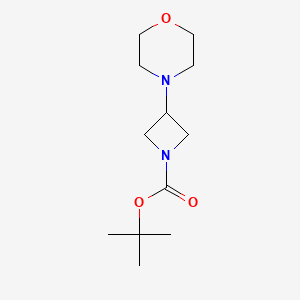
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B597023.png)


